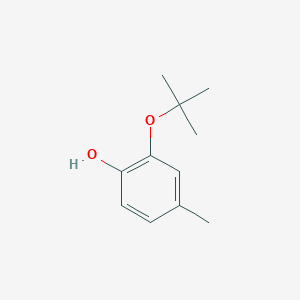

2-(Tert-butoxy)-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H16O2/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7,12H,1-4H3 |

InChI Key |

OYSHEHPHFYPMFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butyl 4 Methylphenol

Catalytic Alkylation Strategies: Innovations and Mechanistic Insights

The primary route to 2-tert-butyl-4-methylphenol (B42202) is the Friedel-Crafts alkylation of p-cresol (B1678582) using alkylating agents such as tert-butanol (B103910) or isobutylene (B52900). google.comrsc.org The innovation in this field lies heavily in the development of highly efficient and selective catalysts.

Heterogeneous Catalysis: Mesoporous Molecular Sieves and Zeolites

Solid acid catalysts are at the forefront of producing 2-tert-butyl-4-methylphenol due to their environmental benefits, ease of separation, and recyclability. Mesoporous molecular sieves and zeolites are particularly prominent.

Mesoporous materials like HAlMCM-41 have been employed as effective catalysts. google.com For instance, using HAlMCM-41 with a SiO₂/Al₂O₃ ratio between 20 and 100, the alkylation of p-cresol with tert-butanol or methyl tert-butyl ether achieves high conversion and selectivity at temperatures ranging from 80-150°C. google.com Similarly, SBA-15 loaded with copper sulfate (B86663) (CuSO₄) has been designed for the highly selective production of butylated hydroxytoluene (BHT) from p-cresol and isobutylene. rsc.org A 10% CuSO₄/SBA-15 catalyst demonstrated excellent performance, which was attributed to the Lewis acidity of CuSO₄ and the high specific surface area of SBA-15. rsc.org

Zeolites, with their shape-selective properties, are ideal for controlling the regioselectivity of the alkylation. cas.cz Catalysts like H-ZSM-5 and H-MCM-22 have been investigated for the alkylation of phenols. cas.czresearchgate.net The pore structure of these zeolites can favor the formation of specific isomers. For example, H-MCM-22 has shown high selectivity towards p-cresol in phenol (B47542) methylation, suggesting its potential for selective alkylation at specific ring positions. cas.czresearchgate.net

Other notable heterogeneous catalysts include 12-tungstophosphoric acid (TPA) supported on nanosilica (TPA/SiO₂). This catalyst, prepared by wet impregnation, shows high efficiency for the tertiary butylation of p-cresol with tert-butanol in the vapor phase. mdpi.com Under optimized conditions (413 K, 2:1 molar ratio of tert-butyl alcohol to p-cresol), this system achieved over 90% conversion of p-cresol with 92% selectivity for 2-tert-butyl-p-cresol (2-TBC). mdpi.com The catalyst's stability and reusability make it a strong candidate for industrial applications. mdpi.com

| Catalyst | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | 2-TBC Selectivity (%) | Reference |

|---|---|---|---|---|---|

| TPA/SiO₂ | tert-Butanol | 140 | >90 | 92 | mdpi.com |

| 10% CuSO₄/SBA-15 | Isobutylene | Not Specified | 85.5% BHT Yield | rsc.org | |

| HAlMCM-41 | tert-Butanol or MTBE | 80-150 | High | High | google.com |

| Sulfided Silica (B1680970) | tert-Butanol | 80 | 89.4% Yield | researchgate.net |

Homogeneous Catalysis: Ligand Design and Optimization

While heterogeneous catalysis is often preferred for its ease of separation, homogeneous catalysts, particularly acidic ionic liquids, offer mild reaction conditions and high selectivity. mdpi.comresearchgate.net Novel Brønsted acidic ionic liquids with -SO₃H functionalities have been synthesized and used for the tert-butylation of p-cresol with tert-butyl alcohol. researchgate.netlookchem.com These catalysts can achieve high conversion rates (around 80-89%) and selectivity (up to 95%) at relatively low temperatures (around 70°C). mdpi.comresearchgate.net For example, a polysulfonic acid-based ionic liquid used with cyclohexane (B81311) as a water-carrying agent resulted in 85% conversion of p-cresol and 95% selectivity for 2-tert-butyl-4-methylphenol. google.com

Deep eutectic solvents (DES) represent another class of homogeneous catalysts. A DES prepared from caprolactam and p-toluenesulfonic acid has been shown to efficiently catalyze the alkylation of p-cresol with tert-butyl alcohol under mild conditions. mdpi.com

In the broader context of phenol alkylation, ligand design for organometallic catalysts is a key area of research for achieving high regioselectivity. For instance, a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been developed for the selective ortho-alkylation of phenols with primary alcohols under solvent-free conditions. acs.orgacs.org This system operates through a cooperative mechanism where the phenol is partially hydrogenated, the alcohol is oxidized, and the resulting intermediates couple and rearomatize. acs.orgacs.org While not specifically detailed for p-cresol and tert-butanol, such innovative approaches highlight the potential for precise control through catalyst and ligand optimization.

| Catalyst System | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | 2-TBC Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Multiple-SO₃H functional ionic liquid | tert-Butyl alcohol | Not Specified | 85.3 | 95.2 | researchgate.net |

| SO₃H-functionalized ionic liquids | tert-Butyl alcohol | Not Specified | 79 | 92 | researchgate.net |

| Caprolactam-TsOH Deep Eutectic Solvent | tert-Butyl alcohol | Room Temp | High | High | mdpi.com |

| Brønsted acidic ionic liquids | tert-Butyl alcohol | 70 | 80 | Not Specified | researchgate.net |

Green Chemistry Approaches in Synthesis

The synthesis of 2-tert-butyl-4-methylphenol is increasingly being viewed through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of environmentally benign substances. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A major thrust in green synthesis is the elimination of volatile and often toxic organic solvents. Several advanced methods for producing 2-tert-butyl-4-methylphenol operate under solvent-free conditions. The alkylation of m-cresol (B1676322) with isopropyl alcohol over a strong acid resin catalyst has been successfully carried out without any solvent, demonstrating the feasibility of this approach. researchgate.net The dual catalysis system of Pd/C and Sc(OTf)₃ for ortho-alkylation of phenols also operates under solvent-free conditions, significantly minimizing waste. acs.orgacs.org

The use of recyclable catalysts like zeolites, TPA/SiO₂, and certain ionic liquids further enhances the environmental credentials of the synthesis. google.commdpi.com These catalysts can be easily separated from the reaction mixture and reused for multiple cycles, often without a significant loss in activity. rsc.orgmdpi.com The tert-butanol method is also considered favorable due to its abundant raw material source and the formation of water as the only theoretical by-product, which is environmentally benign. google.com

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. monash.edu In the synthesis of 2-tert-butyl-4-methylphenol, the choice of alkylating agent impacts the atom economy. The reaction of p-cresol with isobutylene is an addition reaction and, in principle, has a 100% atom economy as all atoms are incorporated into the product. In contrast, the reaction with tert-butanol is a substitution reaction where a molecule of water is eliminated, slightly lowering the theoretical atom economy.

Regioselective Synthesis and Isomer Control

Controlling the position of the incoming tert-butyl group on the p-cresol ring is crucial for an efficient synthesis. The goal is to maximize the yield of the ortho-alkylated product, 2-tert-butyl-4-methylphenol, while minimizing the formation of the di-substituted isomer, 2,6-di-tert-butyl-4-methylphenol (BHT), and other by-products.

The regioselectivity is influenced by a combination of factors including the catalyst type, reaction temperature, and the molar ratio of the reactants. mdpi.comlookchem.com

Catalyst Structure: The pore dimensions and acidity of heterogeneous catalysts play a critical role. Shape-selective zeolites can sterically hinder the formation of bulkier products or direct the alkylation to a specific position. cas.cz For example, controlling the crystal size of zeolites can enhance the formation of a desired cresol (B1669610) isomer. researchgate.net The acidity of the catalyst is also key; catalysts with optimized acid strength can promote the desired mono-alkylation without driving the reaction towards di-alkylation or side reactions. researchgate.netresearchgate.net

Reaction Conditions: Temperature is a significant factor. For instance, in the alkylation of p-cresol using certain ionic liquids, lower temperatures (e.g., 40°C) can favor the di-alkylated product, while an optimal temperature (e.g., 70°C) maximizes the mono-alkylated product. lookchem.com Increasing the temperature beyond this optimum can lead to dealkylation or oligomerization of the alkylating agent. lookchem.com

Molar Ratio: The ratio of the alkylating agent to p-cresol is another critical parameter for controlling selectivity. A lower molar ratio of tert-butanol to p-cresol can favor mono-alkylation. mdpi.com For example, with a TPA/SiO₂ catalyst, increasing the molar ratio of tert-butyl alcohol/p-cresol from 1 to 2 increased the selectivity for 2-TBC, but further increases had a negligible effect. mdpi.com Conversely, a higher concentration of the alkylating agent can increase the formation of the di-substituted product. researchgate.net

Recent advances in homogeneous catalysis also offer precise control. Dual catalytic systems and catalysts with specifically designed ligands can achieve high regioselectivity for ortho-alkylation by steering the reaction through a specific mechanistic pathway, avoiding the statistical mixture of isomers often seen in traditional Friedel-Crafts reactions. acs.orgacs.orgresearchgate.net

Strategies for Ortho-Alkylation Selectivity

The selectivity of the alkylation of p-cresol towards the ortho position is critically influenced by the choice of catalyst. Researchers have explored a variety of catalytic systems to maximize the yield of 2-tert-butyl-4-methylphenol.

Catalyst Systems and Their Performance:

Sulfided Silica: The use of sulfided silica as a catalyst has been shown to be effective. In one study, optimal conditions were identified as a catalyst amount of 11.75% based on the mass of p-cresol, a reaction temperature of 80°C, and a 1:1 molar ratio of tert-butyl alcohol to p-cresol. Under these conditions, a yield of 89.4% with a selectivity for 2-tert-butyl-4-methylphenol exceeding 92% was achieved. researchgate.net A key advantage of this catalyst is its high activity and ease of separation and reuse. researchgate.net

Polysulfonic Acid-Based Ionic Liquids: These ionic liquids have been employed as catalysts in the presence of cyclohexane as a water-carrying agent. A reaction conducted at 70°C for 7 hours with a 1:1 molar ratio of p-cresol to tert-butanol resulted in a p-cresol conversion rate of 85% and a selectivity for 2-tert-butyl-4-methylphenol of 95%. google.com This method is noted for being environmentally friendly and for the straightforward separation and recycling of the catalyst. google.com

Mesoporous Molecular Sieves: The mesoporous molecular sieve HAlMCM-41 has been utilized as a catalyst for the alkylation of p-cresol with either tert-butanol or methyl tert-butyl ether. google.com This approach is highlighted for its high conversion rate, good selectivity, and low reaction temperatures, presenting an environmentally benign option. google.com

Deep Eutectic Solvents (DES): A deep eutectic solvent created from caprolactam and p-toluenesulfonic acid has been used to catalyze the alkylation. mdpi.com This method was optimized using response surface methodology, achieving an 89.4% conversion at a reaction temperature of 348 K. mdpi.com This approach is considered a mild method for the synthesis of 2-tert-butyl-4-methylphenol. mdpi.com

Traditional Acid Catalysts: Conventional catalysts such as sulfuric acid, phosphoric acid, and their mixtures with boron trifluoride have also been used for the alkylation of p-cresol with isobutene. archive.org

Cooperative Catalysis: A dual catalytic system involving a Lewis acid and a metal has been developed for the selective ortho-alkylation of phenols with primary alcohols. acs.org For instance, the reaction of 4-methoxyphenol (B1676288) with 1-hexanol (B41254) using a Pd/C and Sc(OTf)₃ catalyst system yielded the desired ortho-alkylated product with high conversion. acs.org

The following table summarizes the performance of various catalytic systems in the synthesis of 2-tert-butyl-4-methylphenol.

| Catalyst System | Alkylating Agent | Reaction Temperature | Conversion (%) | Selectivity (%) | Reference |

| Sulfided Silica | tert-Butanol | 80°C | --- | >92 | researchgate.net |

| Polysulfonic Acid-Based Ionic Liquid | tert-Butanol | 70°C | 85 | 95 | google.com |

| Deep Eutectic Solvent | tert-Butanol | 348 K | 89.4 | --- | mdpi.com |

| Multiple-SO₃H Functional Ionic Liquid | tert-Butanol | --- | 85.3 | 95.2 | mdpi.com |

Separation and Purification Techniques for Isomeric Mixtures

The synthesis of 2-tert-butyl-4-methylphenol often results in a mixture of isomers, primarily the desired 2-tert-butyl-4-methylphenol and the meta-isomer, 3-tert-butyl-4-methylphenol, as well as di-alkylated products. The separation of these closely related compounds is a critical step in obtaining a pure product.

A common industrial method for separating these isomers is distillation . google.com The process typically involves the following steps:

Neutralization: The acidic catalyst used in the alkylation reaction is first neutralized. google.com

Separation of Mono- and Di-tert-butylated Cresols: The mixture is then subjected to distillation to separate the mono-tert-butylated cresols from the di-tert-butylated cresols. google.com

Separation of Di-tert-butylated Isomers: The di-tert-butylated cresols can then be further separated from each other by distillation. google.com

A patented method specifically addresses the industrial separation of 2-tert-butyl-4-methylphenol (4M2B) and 3-tert-butyl-5-methylphenol (B1618670) (3M6B) from a phenolic mixture that also contains compounds with boiling points lower than 4M2B and higher than 3M6B. google.com

Transalkylation is another strategy that can be employed. In some processes, after the initial separation, a transalkylation reaction can be carried out. This involves reacting the undesired di-butyl-meta-cresol and mono-butyl-para-cresol to produce more of the desired di-butyl-para-cresol and mono-butyl-meta-cresol. google.com This reaction is typically conducted at temperatures between 50-125°C using an acidic alkylation catalyst. google.com

Reaction Mechanisms and Chemical Transformations of 2 Tert Butyl 4 Methylphenol

Oxidative Pathways and Radical Scavenging Mechanisms

As a hindered phenol (B47542), 2-(tert-butyl)-4-methylphenol is a well-known antioxidant. guidechem.com Its primary mechanism of action involves interrupting the chain reactions of autoxidation by scavenging harmful free radicals. This process is initiated by the donation of the hydrogen atom from its phenolic hydroxyl group to a free radical (R•), typically a peroxy radical (ROO•) in oxidative environments. nbinno.com This action neutralizes the reactive radical and generates a more stable, sterically hindered phenoxy radical derived from the parent molecule. nbinno.comnih.gov

The effectiveness of this process hinges on the stability of the resulting phenoxy radical. The bulky tert-butyl group at the ortho position to the hydroxyl group provides significant steric hindrance. energiforsk.se This hindrance shields the radical center on the oxygen atom, reducing its reactivity and preventing it from propagating further radical chain reactions. nbinno.com

The phenoxy radical formed during the radical scavenging process is a key intermediate that can undergo further transformations. One significant pathway is its conversion into electrophilic species known as quinone methides. nih.govacs.org The oxidative metabolism of 4-alkylphenols is known to produce these reactive intermediates. nih.govacs.org For instance, the related antioxidant Butylated Hydroxytoluene (BHT) is metabolized into quinone methides which are potent electrophiles. t3db.ca

The formation can occur through the oxidation of the para-methyl group. The initial phenoxy radical can be oxidized, leading to the loss of a proton from the methyl group and the formation of a 2-tert-butyl-4-methylenecyclohexa-2,5-dienone, a quinone methide. iiarjournals.org These quinone methides are Michael acceptors and can react with various nucleophiles. nih.govacs.org While the toxicity associated with these reactions is outside the scope of this article, their formation is a critical aspect of the oxidative transformation of 2-(tert-butyl)-4-methylphenol. iiarjournals.orgnih.gov

The efficiency of a phenolic antioxidant is determined by both thermodynamic and kinetic factors. The primary thermodynamic consideration is the bond dissociation energy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation to a free radical. The electron-donating methyl and tert-butyl groups on the aromatic ring help to lower the O-H BDE compared to unsubstituted phenol, enhancing its hydrogen-donating ability. energiforsk.se

From a kinetic perspective, the rate at which the antioxidant traps radicals and the number of radicals trapped per molecule are crucial. The stoichiometric factor (n) represents the number of free radicals that one molecule of the antioxidant can scavenge. For many phenolic compounds, this value is theoretically 2. However, for hindered phenols like 2-(tert-butyl)-4-methylphenol (also referred to as BMP), side reactions of the phenoxy radical can lead to lower values. nih.gov Dimerization is one such reaction that can reduce the stoichiometric factor. iiarjournals.org

Kinetic studies provide quantitative data on the radical scavenging efficiency of these compounds. The table below presents kinetic data for 2-(tert-butyl)-4-methylphenol and related compounds.

| Compound | Abbreviation | Stoichiometric Factor (n) | System |

|---|---|---|---|

| 2-tert-butyl-4-methylphenol (B42202) | BMP | 1.3 | AIBN |

| 2-tert-butyl-4-methoxyphenol (B74144) | BHA | 1.5 | AIBN |

| 2,4-di-t-butylphenol | DBP | 1.6 | AIBN |

Data sourced from kinetic studies on radical scavenging activity. nih.gov The stoichiometric factor (n) was determined using the induction period method in a 2,2'-azobisisobutyronitrile (AIBN) system.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-(tert-butyl)-4-methylphenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating hydroxyl group and the moderately activating alkyl groups. ucla.edu All three substituents—hydroxyl, tert-butyl, and methyl—are ortho-, para-directors. stackexchange.com

The directing effects of the substituents determine the regioselectivity of substitution reactions:

Hydroxyl Group (-OH): As the strongest activating group, it strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. Since the para position is already occupied by the methyl group, its primary influence is directed towards position 6.

Tert-butyl Group (-C(CH₃)₃): This group directs to its ortho (position 3) and para (position 5) positions. However, its bulky nature creates significant steric hindrance, which can impede attack at the adjacent position 3. stackexchange.com

Methyl Group (-CH₃): This group directs to its ortho (positions 3 and 5) and para (position 2) positions.

Considering these factors, electrophilic attack is most likely to occur at position 6. This position is electronically favored due to being ortho to the highly activating hydroxyl group and is sterically accessible. Position 3 is ortho to both alkyl groups but meta to the hydroxyl group and is sterically hindered by the tert-butyl group. Position 5 is meta to the hydroxyl group and therefore less activated. Thus, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield predominantly 6-substituted products. The synthesis of 2-(tert-butyl)-4-methylphenol itself is often achieved via a Friedel-Crafts alkylation of p-cresol (B1678582) with tert-butanol (B103910) or isobutylene (B52900), demonstrating the principles of EAS on a related substrate. google.comgoogle.com

Derivatization Reactions for Novel Compound Synthesis

The functional groups of 2-(tert-butyl)-4-methylphenol provide sites for various derivatization reactions, allowing for the synthesis of new compounds with tailored properties.

The phenolic hydroxyl group is the most reactive site for many derivatization reactions.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, followed by reaction with an alkyl halide.

Esterification: Phenolic esters can be readily formed by reacting 2-(tert-butyl)-4-methylphenol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Silylation: For analytical purposes (e.g., gas chromatography) or as a protective group in synthesis, the hydroxyl group can be converted to a silyl ether. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this transformation, yielding a t-butyldimethylsilyl (TBDMS) ether. researchgate.net

While less reactive than the hydroxyl group, the alkyl substituents can also be chemically modified.

Methyl Group Modifications: The methyl group is at a benzylic position, making it susceptible to certain reactions.

Oxidation: Under controlled conditions, the methyl group can be oxidized. Metabolic studies of the related compound BHT show oxidation of the methyl group to an alcohol, which can be further oxidized to an aldehyde (forming a derivative like 3,5-di-tert-butyl-4-hydroxybenzaldehyde) and a carboxylic acid. usgs.govmdpi.com Similar pathways are plausible for 2-(tert-butyl)-4-methylphenol.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position, creating a reactive intermediate for further synthesis.

Tert-Butyl Group Modifications: Direct modification of the tert-butyl group is challenging due to the strength of its C-C bonds and the absence of benzylic hydrogens. However, under harsh conditions, dealkylation can occur via a reverse Friedel-Crafts reaction. Additionally, some metabolic pathways for BHT have shown that hydroxylation can occur on one of the methyls of a tert-butyl group, suggesting that enzymatic or specific chemical oxidation of this group is possible. mdpi.com

Theoretical and Computational Chemistry Studies of 2 Tert Butyl 4 Methylphenol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic behavior and structure at the atomic level.

Electronic Structure and Molecular Orbital Analysis

Detailed electronic structure and molecular orbital analyses for 2-(tert-butoxy)-4-methylphenol, including visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been specifically reported in peer-reviewed literature. Such studies would typically involve using computational chemistry software to solve the Schrödinger equation for the molecule, providing information on electron density distribution, orbital energies, and the nature of chemical bonds. This analysis is crucial for predicting a molecule's reactivity and electronic properties.

Spectroscopic Property Predictions

While experimental spectral data for similar compounds exist, specific computational predictions of the spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound are not documented in available research. Theoretical predictions, often performed alongside experimental work, help in the assignment of spectral peaks and provide a deeper understanding of the molecule's vibrational and electronic transitions. For related phenols, quantum-chemical calculations have been used to predict absorption spectra and analyze electronic transitions. bsu.by

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics studies detailing the conformational landscape and intermolecular interactions of this compound are not found in the current body of scientific literature. Such simulations would reveal the preferred three-dimensional shapes of the molecule and how it interacts with other molecules, which is key to understanding its physical properties and biological activity. For other phenolic compounds, conformational analysis has been a subject of research to understand their chemical behavior. researchgate.net

Solvent Effects on Molecular Behavior

The influence of different solvents on the molecular behavior and structure of this compound has not been the subject of specific computational studies. The polarity and hydrogen-bonding capability of a solvent can significantly affect a molecule's conformation and reactivity. pitt.edu Investigating these effects through MD simulations is a common practice to understand chemical processes in solution.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. nih.gov This approach can clarify complex reaction mechanisms that are difficult to study experimentally. However, specific computational studies elucidating the reaction mechanisms involving this compound, such as its antioxidant activity or degradation pathways, are not available in published research. Mechanistic studies have been performed on similar phenolic compounds to understand their antioxidant action, which often involves hydrogen atom transfer to neutralize free radicals. guidechem.com

Transition State Characterization and Activation Energies

Despite a thorough search of available scientific literature, no specific theoretical or computational studies detailing the transition state characterization or activation energies for reactions involving this compound were identified. While general computational models exist for predicting the reactivity of substituted phenols, specific data for the 2-tert-butoxy substituted variant is not present in the reviewed literature. nih.govacs.org Such studies would be valuable for understanding its reaction mechanisms, particularly in processes like oxidation or radical scavenging. The activation energy (Ea) is a critical parameter derived from the Arrhenius equation, which relates the rate constant of a reaction to temperature. libretexts.orgunizin.org Theoretical calculations, often employing density functional theory (DFT), are commonly used to model reaction pathways and determine the energy of transition states. acs.orgunec-jeas.comnih.gov However, no such specific calculations for this compound have been published.

Catalytic Cycle Simulations

No information regarding the simulation of catalytic cycles involving this compound was found in the public domain. Catalytic cycle simulations are essential for understanding how a compound may participate in or be transformed by catalytic processes. These simulations often involve complex computational models to map out the elementary steps of a catalytic reaction, including intermediate and transition states. The absence of such studies for this compound indicates a gap in the current scientific understanding of its catalytic behavior.

Thermodynamic Studies and Phase Equilibrium Predictions

A targeted search for thermodynamic data and phase equilibrium predictions for this compound was performed. This included looking for experimental data on properties such as enthalpy of fusion and melting point, as well as theoretical predictions of phase behavior.

The search did not yield any specific studies focused on the thermodynamic properties or phase equilibrium predictions for this compound. Thermodynamic data for related compounds like phenol (B47542), including properties such as enthalpy of fusion and sublimation, are well-documented in resources like the NIST WebBook. nist.govnist.gov However, the influence of the tert-butoxy (B1229062) group on these properties in this compound has not been experimentally determined or computationally modeled in the available literature.

Advanced Analytical Techniques for Characterization and Quantification of 2 Tert Butyl 4 Methylphenol

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-(Tert-butoxy)-4-methylphenol, ¹H NMR provides precise information about the chemical environment of the hydrogen atoms.

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The tert-butoxy (B1229062) group exhibits a sharp singlet, while the methyl group attached to the aromatic ring also appears as a singlet. The aromatic protons show a more complex pattern of signals in the aromatic region of the spectrum, which can be interpreted to confirm the substitution pattern on the benzene (B151609) ring.

Table 1: Experimental ¹H NMR Data for 2-(Tert-butyl)-4-methylphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete mapping of the carbon framework.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

When analyzed by electron ionization mass spectrometry (EI-MS), this compound, with a molecular formula of C₁₁H₁₆O and a molecular weight of 164.24 g/mol , would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 164. nih.gov The fragmentation of this molecular ion provides a characteristic fingerprint. Common fragmentation pathways for this compound involve the loss of a tert-butyl group or other neutral fragments. The NIST Mass Spectrometry Data Center reports a spectrum with a base peak (the most intense peak) at m/z 149, and another significant peak at m/z 121. nih.gov

Electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), provides further structural detail. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 163.1128. nih.govmassbank.eu Collision-induced dissociation of this precursor ion yields specific product ions that are characteristic of the compound's structure. massbank.eu

Table 2: Key Mass Spectrometry Data for 2-(Tert-butyl)-4-methylphenol

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Source |

|---|---|---|---|

| Electron Ionization (EI) | 164 | 149, 121 | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the tert-butyl and methyl groups is confirmed by C-H stretching vibrations typically observed around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-O stretching of the ether linkage in the tert-butoxy group and the phenolic C-O bond would produce strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹). Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. nih.govnist.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, enabling its accurate quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC method, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid phase. For the analysis of volatile industrial substances, including phenols, a porous polymer trap like Tenax GC can be used for sample collection, followed by thermal desorption onto the GC column. nih.gov The choice of column is critical, with non-polar or medium-polarity columns being generally suitable for phenolic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For phenolic compounds, reversed-phase HPLC is the most common approach. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nethpst.cz Detection is often achieved using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer the highest degree of certainty in both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the excellent separation power of GC with the highly specific detection capabilities of MS. As this compound elutes from the GC column, it directly enters the mass spectrometer, where it is ionized and fragmented. nih.gov This provides a mass spectrum for the separated component, allowing for its unambiguous identification by comparing the obtained spectrum with library data. nih.gov GC-MS is a standard method for the analysis of volatile and semi-volatile organic compounds in various matrices. nih.govjeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds that are not amenable to GC. The effluent from the HPLC column is introduced into the mass spectrometer, typically via an ESI or atmospheric pressure chemical ionization (APCI) interface. LC-MS, and particularly its tandem version (LC-MS/MS), provides high sensitivity and selectivity, making it ideal for trace-level analysis in complex samples. acs.orgresearchgate.net The technique allows for the determination of the molecular weight and, through MS/MS fragmentation, the confirmation of the compound's identity. researchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Quantification of this compound

The thermal properties of a chemical compound are crucial for understanding its stability, purity, and phase behavior. Advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into these characteristics. This section focuses on the application of these techniques for the analysis of this compound.

Differential Scanning Calorimetry (DSC) in Phase Behavior Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

For this compound, DSC analysis is instrumental in determining its melting point and purity. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram. The temperature at the onset of the peak is typically taken as the melting point of the substance. Commercially available this compound is reported to have a melting point in the range of 50-52 °C sigmaaldrich.com. A sharp, well-defined melting endotherm in the DSC curve would be indicative of a high-purity sample. Conversely, the presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

Table 1: Expected DSC Data for this compound

| Parameter | Expected Value | Significance |

| Melting Point (T_m) | ~50-52 °C sigmaaldrich.com | Characteristic physical property, indicator of identity. |

| Enthalpy of Fusion (ΔH_f) | Data not available | Energy required to melt the solid; related to crystallinity. |

| Peak Shape | Ideally sharp | A broad peak can indicate the presence of impurities. |

Note: The table is based on expected behavior and literature-reported melting points, as specific experimental DSC thermograms were not found in the performed search.

Thermogravimetric Analysis (TGA) in Stability Studies

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is primarily used to determine the thermal stability of materials and to study their decomposition kinetics.

The thermal stability of this compound can be effectively evaluated using TGA. The analysis would involve heating a sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition profile. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For this compound, which has a boiling point of approximately 244 °C, significant weight loss due to volatilization would be expected as the temperature approaches this point in an open TGA pan sigmaaldrich.com.

Decomposition at temperatures below the boiling point could indicate thermal instability. The TGA curve would reveal the temperature range over which decomposition occurs and the percentage of residual mass at the end of the experiment. While specific TGA thermograms for this compound are not publicly available, a hypothetical analysis can be described.

Table 2: Expected TGA Data for this compound

| Parameter | Expected Observation | Significance |

| Onset of Weight Loss | Approaching the boiling point (~244 °C) sigmaaldrich.com | Indicates the temperature at which volatilization or decomposition begins. |

| Decomposition Steps | Likely a single-step process for a pure compound. | Multiple steps could indicate the presence of impurities or complex decomposition pathways. |

| Residual Mass | Near 0% | Expected for a volatile organic compound that fully decomposes or evaporates. |

Note: This table represents a hypothetical TGA profile based on the known boiling point, as specific experimental TGA data for this compound was not found in the conducted search. The thermal stability of related phenolic compounds, such as 4-tert-butylphenol, has been studied, providing a comparative context for the thermal behavior of substituted phenols researchgate.net.

Biological Activity and Interactions in Vitro and in Silico Research

Mechanisms of Cellular and Molecular Target Modulation (In Vitro)

The anti-inflammatory capabilities of synthetic phenolic antioxidants are an area of active research, with studies revealing their influence on crucial cellular pathways that govern inflammation. The mouse macrophage-like cell line RAW264.7 serves as a standard in vitro model for these investigations. While research focusing specifically on 2-tert-butyl-4-methylphenol (B42202) in this context is scarce, comprehensive studies on the structurally similar antioxidants Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) offer significant insights into the modulation of inflammatory gene expression. nih.govresearchgate.net

When RAW264.7 cells are exposed to inflammatory stimuli like lipopolysaccharide (LPS), there is a marked increase in the expression of inflammatory mediators, including the enzyme Cyclooxygenase-2 (COX-2) and the cytokine Tumor Necrosis Factor Alpha (TNF-α). nih.govrsc.org Investigations have shown that BHA and BHT, when used individually, exert only a slight anti-inflammatory effect. nih.gov However, a pronounced synergistic inhibition of both Cox2 and Tnfa mRNA expression is observed when these antioxidants are used in combination in stimulated RAW264.7 cells. nih.govrsc.org This potentiation suggests that the anti-inflammatory properties of these phenols are significantly enhanced through cooperative action, likely stemming from their synergistic antioxidant activity. nih.govresearchgate.net

The degree of inhibition is also dependent on the relative concentrations of the combined antioxidants. For the BHT/BHA combination, molar ratios of 1:2 and 2:1 were found to be more effective at suppressing LPS-induced Cox2 mRNA expression compared to a 1:1 ratio, with a 1:3 ratio showing no effect. nih.govresearchgate.net

| Compound/Combination (1:1 Molar Ratio) | Effect on Cox2 mRNA Expression | Effect on Tnfa mRNA Expression |

| BHA (2-tert-butyl-4-methoxyphenol) | No significant inhibition nih.gov | No significant inhibition nih.gov |

| BHT (2,6-di-tert-butyl-4-methylphenol) | No significant inhibition nih.gov | No significant inhibition nih.gov |

| BHT / BHA Combination | Strong synergistic inhibition nih.govrsc.org | Strong synergistic inhibition nih.govrsc.org |

| Data derived from studies on LPS-stimulated RAW264.7 cells. |

The biological effects of certain phenolic antioxidants can be mediated through their metabolic transformation into reactive intermediates, specifically quinone methides. These electrophilic molecules can subsequently form covalent bonds with cellular nucleophiles, including DNA, a process known as alkylation. The widely used antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT) can undergo oxidative metabolism to generate such a quinone methide. nih.gov

In vitro experiments have confirmed that BHT-derived quinone methides are capable of alkylating DNA. The reaction proceeds via a Michael addition, where nucleophilic centers on DNA bases attack the quinone methide's exocyclic methylene (B1212753) group. nih.gov It has been demonstrated that the BHT quinone methide forms stable adducts with deoxynucleosides, with primary reaction sites being the N² and 7-positions of deoxyguanosine (dG) and the N⁶-position of deoxyadenosine (B7792050) (dA). Furthermore, when this reactive intermediate was applied to calf thymus DNA, it led to the formation of both N⁶-dA and N²-dG adducts. nih.gov

Antioxidant and Radical Scavenging Properties in Biological Systems (In Vitro)

The most extensively characterized biological function of 2-tert-butyl-4-methylphenol and its analogues is their antioxidant capacity. nih.gov This activity is conferred by the phenolic hydroxyl (-OH) group, which can readily donate a hydrogen atom to neutralize highly reactive free radicals. This action terminates the propagation of oxidative chain reactions that can damage cellular components. The stability of the resulting phenoxy radical is enhanced by the presence of a sterically hindering tert-butyl group in the ortho position to the hydroxyl group, which prevents the radical from initiating further oxidative reactions, thereby making the molecule a very effective antioxidant. mdpi.com

The hydrophobic character imparted by the tert-butyl group enhances the molecule's solubility in non-polar media, such as oils and fats, making it an efficient inhibitor of lipid peroxidation. mdpi.com The antioxidant potential of these compounds is frequently quantified using in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov It is noteworthy that under specific in vitro conditions, such as in the presence of certain pro-oxidants like the herbicide paraquat, phenolic antioxidants such as BHT may paradoxically exhibit pro-oxidative behavior, contributing to an increase in reactive oxygen species and subsequent molecular damage. nih.gov

Phytochemical Interactions and Allelopathic Effects (In Vitro, Plant Models)

Allelopathy refers to the biochemical interactions between plants, where one plant produces and releases chemical compounds, known as allelochemicals, that can affect the growth and development of neighboring plants. nih.govnih.gov These interactions can be either inhibitory or stimulatory and play a crucial role in plant community dynamics. nih.govnih.govresearchgate.net The effects of allelochemicals are often concentration-dependent, with higher concentrations typically leading to inhibition of seed germination and plant growth, while lower concentrations may sometimes have a stimulatory effect. researchgate.net

While the broader category of phenolic compounds is known for its potential phytotoxic and allelopathic activities, specific research on the phytochemical interactions and allelopathic effects of 2-(Tert-butoxy)-4-methylphenol in in vitro and plant models is not extensively documented in publicly available scientific literature.

General studies on plant extracts and other related phenolic compounds have demonstrated a range of allelopathic activities. For instance, extracts from Medicago truncatula have been shown to affect the germination and growth of both M. truncatula itself (autotoxicity) and alfalfa (Medicago sativa). nih.gov At higher concentrations (8 and 10 mg/ml), these extracts significantly inhibited germination potential and hypocotyl growth. nih.gov Similarly, the compound 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP), a structural analog, has been noted for its broad toxicity against various organisms, including phytotoxic effects. nih.govresearchgate.net It has been shown to inhibit spore germination and hyphal growth of the root-rot fungus Fusarium oxysporum. nih.gov

Furthermore, volatile organic compounds (VOCs) produced by microorganisms can also play a role in plant growth. For example, Bacillus subtilis SYST2 produces a variety of VOCs, including the phenolic compound 2-tert-butyl-4-methylphenol, which have been observed to enhance the growth of tomato seedlings in laboratory settings. nih.gov This highlights the complex nature of chemical interactions in the rhizosphere.

It is important to note that the allelopathic potential of a compound can be influenced by various soil factors that affect its concentration, adsorption, desorption, and degradation. researchgate.net Therefore, the direct application of in vitro findings to natural ecosystems requires careful consideration.

Detailed research specifically elucidating the allelopathic mechanisms and phytochemical interactions of this compound with different plant species remains an area for future investigation.

Advanced Material and Industrial Applications of 2 Tert Butyl 4 Methylphenol Derivatives

Polymer Stabilization and Antioxidant Functionality

The primary application for derivatives of 2-(tert-butoxy)-4-methylphenol is in polymer stabilization, where they function as potent antioxidants. The most notable derivative in this context is 2-tert-butyl-4-methylphenol (B42202), which is produced from this compound. researchgate.netgoogle.comgoogle.com This and similar hindered phenol (B47542) derivatives are critical for protecting organic materials like plastics, rubber, and synthetic fibers from oxidative degradation. vinatiorganics.comvinatiorganics.com

The antioxidant mechanism of these hindered phenols is based on their molecular structure. vinatiorganics.com They contain a bulky tert-butyl group adjacent to the hydroxyl (-OH) group on the benzene (B151609) ring. vinatiorganics.com This steric hindrance allows the molecule to act as a highly effective free-radical scavenger. vinatiorganics.comvinatiorganics.com During autoxidation, which is initiated by heat, light, or mechanical stress, unstable free radicals are formed within the polymer matrix. These radicals can initiate chain reactions that lead to the cleavage of polymer chains, cross-linking, and a general loss of mechanical properties. vinatiorganics.comresearchgate.net

Hindered phenol antioxidants, derived from intermediates like this compound, interrupt this degradation cycle. They donate a hydrogen atom from their hydroxyl group to the reactive peroxy radicals, neutralizing them and forming a stable phenoxy radical in the process. vinatiorganics.com This phenoxy radical is sterically hindered and relatively unreactive, preventing it from propagating the chain reaction.

Derivatives like 2-tert-butyl-4-methylphenol are used to produce even more complex, high-performance phenolic antioxidants such as Antioxidant 2246, chemically known as 2,2'-methylenebis(6-tert-butyl-4-methylphenol). google.comgoogle.comnih.gov These higher-grade antioxidants are noted for their superior protection against aging caused by heat and oxygen and are widely used in natural and synthetic rubbers, latex, and plastics. google.comgoogle.com Organotin(IV) complexes of 2-tert-butyl-4-methylphenol have also been synthesized and shown to increase the thermal stability of polymers like poly(methylmethacrylate) (B3431434) (PMMA), indicating their potential as polymer additives. ias.ac.in

A study on the anti-inflammatory properties of artificial antioxidants highlighted that combinations of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (B74144) (BHA) can exhibit synergistic antioxidant activity. iiarjournals.orgnih.gov This suggests that derivatives of this compound could be used in antioxidant blends to achieve enhanced performance. iiarjournals.orgnih.gov

Specialty Chemical Intermediate Synthesis

This compound is a key intermediate in the synthesis of other valuable specialty chemicals, most notably its isomeric counterpart, 2-tert-butyl-4-methylphenol. google.comnih.gov The synthesis of 2-tert-butyl-4-methylphenol often involves the alkylation of p-cresol (B1678582) with reagents like tert-butanol (B103910) or isobutylene (B52900). google.comgoogle.com Various catalytic systems, including sulfided silica (B1680970) and mesoporous molecular sieves, have been developed to optimize this reaction, achieving high yields and selectivity. researchgate.netgoogle.com

The conversion of p-cresol to 2-tert-butyl-4-methylphenol is a cornerstone of its industrial utility, as the latter is a building block for a range of high-performance additives. google.comgoogle.com For instance, 2-tert-butyl-4-methylphenol is a precursor for the production of high-grade phenolic antioxidants like 2246 and 2246-S, as well as the light stabilizer UV-326. google.comgoogle.com The demand for these advanced antioxidants highlights the industrial importance of efficient synthesis routes for 2-tert-butyl-4-methylphenol. google.com

The following table summarizes different catalytic methods for the synthesis of 2-tert-butyl-4-methylphenol from p-cresol, a process for which this compound can be considered a related intermediate structure.

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Sulfided Silica | p-Cresol and tert-butyl alcohol | Achieved a yield of 89.4% with selectivity over 92%. The catalyst is easily separated and reusable. | researchgate.net |

| Polysulfonic Acid-Based Ionic Liquids | p-Cresol and tert-butanol | Environmentally friendly method with high conversion, good selectivity, and low reaction temperatures. | google.com |

| Mesoporous Molecular Sieve HAlMCM-41 | p-Cresol and tert-butanol or methyl tert-butyl ether | An alternative to traditional sulfuric acid catalysts, addressing issues of by-products and pollution. | google.com |

Photo-stabilization and UV Absorption Properties

Derivatives of this compound also contribute to the photo-stabilization of materials, protecting them from degradation caused by exposure to ultraviolet (UV) radiation. This is a critical function for products intended for outdoor use, such as engineering plastics and coatings. google.comnih.gov

The primary derivative used for this purpose is again 2-tert-butyl-4-methylphenol, which serves as a key intermediate in the production of UV absorbers like UV-326. google.comgoogle.com UV absorbers are compounds that can selectively absorb high-energy UV light and dissipate it as harmless, low-energy heat. nih.gov

Recent research has focused on creating hybrid molecules that combine the functions of hindered phenol antioxidants and UV absorbers into a single compound. nih.gov For example, a novel polymer anti-aging agent was synthesized by linking a hindered phenol structure with a benzophenone (B1666685) UV absorber. This hybrid compound demonstrated excellent UV absorption capabilities. When incorporated into a polyolefin elastomer (POE) film, it reduced the transmittance of UV light in the 280–340 nm range to just 10%, compared to over 40% for the film without the additive. nih.gov This multifunctional approach, stemming from foundational intermediates like this compound, represents a significant advancement in polymer protection technology.

Surfactant and Emulsifier Development

The molecular structure of phenolic compounds, with their combination of a polar hydroxyl group and a non-polar benzene ring, makes them suitable precursors for surfactants and emulsifiers. wikipedia.org Surfactants are compounds that lower the surface tension between two substances, allowing them to mix, and are essential in products ranging from detergents to pesticides. wikipedia.orgrsc.org

While direct use of this compound as a surfactant is not widely documented, its derivatives, particularly 2-tert-butyl-4-methylphenol, are cited as intermediates in the production of surfactants. google.comgoogle.com The synthesis typically involves modifying the phenolic structure to enhance its surface-active properties. A common method is ethoxylation, where ethylene (B1197577) oxide is added to the hydroxyl group to create a polyethylene (B3416737) oxide chain. rsc.orgrsc.org This process transforms the hydrophobic phenol into an amphiphilic molecule with both water-attracting (hydrophilic) and water-repelling (hydrophobic) parts, which is the defining characteristic of a surfactant. wikipedia.orgwikipedia.org

Research into novel surfactants has included the synthesis of branched dodecyl phenol polyoxyethylene ethers. rsc.orgrsc.org These were created through alkylation and ethoxylation reactions, resulting in surfactants with excellent wetting properties, superior to some commercial equivalents. rsc.orgrsc.org For instance, one synthesized surfactant, b-DPEO₁₀, was able to efficiently reduce the surface tension of water at a low critical micelle concentration, making it promising for use in the textile and pesticide industries. rsc.orgrsc.org This line of research demonstrates the potential for developing high-performance surfactants from phenolic building blocks related to this compound.

Future Directions and Emerging Research Avenues for 2 Tert Butyl 4 Methylphenol

Integration with Nanomaterial Science

The field of nanomaterial science offers a fertile ground for new applications of 2-(tert-butyl)-4-methylphenol. A key area of emerging research is the functionalization of nanoparticles with phenolic antioxidants to create "nanoantioxidants." These hybrid materials aim to combine the unique properties of nanoscale materials with the radical-scavenging capabilities of phenols.

Research has demonstrated the feasibility of decorating graphite-coated magnetic cobalt nanoparticles (CoNPs) with analogues of hindered phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT). researchgate.netresearchgate.net One synthetic route explicitly involves a Friedel-Crafts alkylation of 2-tert-butyl-4-methylphenol (B42202) to create a BHT-like derivative suitable for attachment to nanoparticles. researchgate.net This approach yields easily removable nanoantioxidants that can prevent the autoxidation of organic solvents such as tetrahydrofuran (THF). researchgate.netresearchgate.net

Future research could expand on this by:

Exploring Different Nanoparticle Substrates: Investigating the attachment of 2-(tert-butyl)-4-methylphenol derivatives to various nanoparticles (e.g., silica (B1680970), gold, quantum dots) to tailor the properties of the final nanoantioxidant for specific applications, such as in lubricants, polymers, or biomedical contexts.

Controlling Surface Density and Orientation: Studying how the density and orientation of the phenolic molecules on the nanoparticle surface affect their antioxidant efficacy and stability.

Investigating Synergistic Effects: Examining potential synergistic antioxidant effects between the nanoparticle core and the attached 2-(tert-butyl)-4-methylphenol molecules.

| Research Avenue | Nanoparticle Type | Potential Application |

| Surface Functionalization | Magnetic Cobalt (CoNPs) | Recyclable antioxidants for solvent stabilization |

| Hybrid Materials | Silica, Gold, Quantum Dots | Advanced lubricants, polymer composites, biomedical sensors |

| Controlled Release Systems | Porous Nanomaterials | Targeted delivery of antioxidants |

Sustainable Production and Circular Economy Approaches

The traditional synthesis of 2-(tert-butyl)-4-methylphenol often involves Friedel-Crafts alkylation using catalysts like sulfuric acid, which can lead to environmental concerns due to complex processes, by-product formation, and catalyst disposal. google.com Future research is increasingly focused on green and sustainable production methods that align with the principles of a circular economy.

Sustainable Synthesis: Several advancements have been made in developing more environmentally friendly catalytic systems. These include:

Ionic Liquids: Polysulfonic acid-based ionic liquids have been used as recyclable catalysts for the alkylation of p-cresol (B1678582) with tert-butanol (B103910), demonstrating high conversion rates, good selectivity, and low reaction temperatures. google.com

Mesoporous Molecular Sieves: Catalysts like HAlMCM-41, a type of mesoporous molecular sieve, have been successfully used for the synthesis of 2-(tert-butyl)-4-methylphenol, offering benefits such as high conversion, good selectivity, and mild reaction conditions. google.com

Solid Acid Catalysts: Sulfided silica has been employed as a solid acid catalyst that is highly active, easily separated from the reaction mixture, and reusable. researchgate.net

| Catalyst Type | Key Advantages | Reactants |

| Polysulfonic acid-based ionic liquids | Recyclable, high conversion, good selectivity, low temperature | p-Cresol, tert-butanol |

| Mesoporous molecular sieves (HAlMCM-41) | Environmentally friendly, high conversion, good selectivity | p-Cresol, tert-butanol or MTBE |

| Sulfided silica | Reusable, high activity, easy separation | p-Cresol, tert-butyl alcohol |

Circular Economy Approaches: The principles of a circular economy encourage the valorization of waste streams. Future research could explore the synthesis of 2-(tert-butyl)-4-methylphenol or other valuable phenolic compounds from bio-based feedstocks. Agri-food by-products, such as those from fruit and wine production, are rich sources of phenolic compounds. mdpi.commdpi.comnih.gov While direct synthesis of this specific compound from such sources is not yet established, developing biorefinery processes to convert biomass-derived phenols into intermediates for alkylation represents a significant long-term research goal. mdpi.comresearchgate.net This would reduce reliance on fossil fuel-based starting materials and contribute to a more sustainable chemical industry.

Advanced Mechanistic Studies on Novel Reactions

The primary function of hindered phenols like 2-(tert-butyl)-4-methylphenol is to act as radical scavengers, terminating oxidative chain reactions by donating a hydrogen atom from their hydroxyl group. nbinno.com This process results in the formation of a relatively stable phenoxy radical. nbinno.com

While the basic antioxidant mechanism is understood, advanced mechanistic studies on subsequent and novel reactions are a key area for future research. Electron spin resonance (ESR) spectroscopy has been used to study the unstable phenoxy free radicals formed during the peroxidase-catalyzed oxidation of related compounds like BHT and 2-tert-butyl-4-methoxyphenol (B74144) (BHA). nih.gov These studies reveal that the initial radical can undergo further reactions to form products like dimers or quinones. nih.goviiarjournals.org

Future research directions could include:

Characterization of Intermediates: Utilizing advanced spectroscopic and spectrometric techniques to identify and characterize the transient radical intermediates and final products of 2-(tert-butyl)-4-methylphenol oxidation under various conditions (e.g., enzymatic, photochemical, thermal).

Computational Modeling: Employing quantum chemical methods, such as density functional theory (DFT), to model reaction pathways, calculate bond dissociation energies, and predict the stability and reactivity of radical intermediates. nih.gov

Exploring Novel Reactions: Investigating reactions beyond simple oxidation, such as its participation in coupling reactions or its use as a building block in the synthesis of more complex molecules with unique electronic or biological properties. For example, studies on related hindered phenols have explored reactions like copper-catalyzed C-N coupling. acs.org

Development of High-Throughput Screening Methodologies

Identifying and optimizing phenolic antioxidants for various applications requires efficient screening methods. The development of high-throughput screening (HTS) methodologies is a crucial future direction.

Experimental HTS: Conventional methods for assessing antioxidant capacity can be time-consuming. nih.gov Adapting these assays to a 96-well microplate format allows for the rapid and simultaneous screening of numerous compounds or reaction conditions. nih.gov Commonly used assays that are amenable to high-throughput formats include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical. mdpi.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity to scavenge the ABTS radical cation. mdpi.comnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). mdpi.commdpi.com

These HTS methods could be applied to screen libraries of 2-(tert-butyl)-4-methylphenol derivatives for enhanced antioxidant activity or to rapidly optimize sustainable synthesis protocols.

| HTS Assay | Principle | Measurement |

| DPPH | Radical Scavenging | Decrease in absorbance at ~517 nm |

| ABTS | Radical Scavenging | Decrease in absorbance at ~734 nm |

| FRAP | Reducing Power | Formation of a colored ferrous complex |

Computational Screening: In parallel with experimental HTS, computational or in silico screening is a powerful tool for accelerating research. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors of phenolic compounds with their antioxidant activity. nih.gov By calculating parameters like bond dissociation enthalpy, ionization potential, and electron density using computational chemistry, researchers can predict the antioxidant potential of novel 2-(tert-butyl)-4-methylphenol derivatives before they are synthesized, saving time and resources. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-(tert-butoxy)-4-methylphenol, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via Friedel-Crafts alkylation, where tert-butyl alcohol reacts with a methylphenol derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization involves controlling temperature (typically 50–80°C) and catalyst loading. Purity can be enhanced using column chromatography or recrystallization. Reaction progress should be monitored via TLC or HPLC to ensure minimal side-product formation.

Q. How should researchers handle and store this compound to maintain stability?

- Answer : The compound is stable under standard laboratory conditions but should be stored in airtight containers away from oxidizers (e.g., peroxides, nitrates) due to incompatibility risks . Storage temperatures should not exceed 25°C, and exposure to fine dust (which poses explosion hazards) must be minimized. Use inert gas purging for long-term storage.

Q. What personal protective equipment (PPE) and engineering controls are essential for safe handling?

- Answer : Required PPE includes nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard). Eye protection (goggles) is mandatory . Engineering controls include fume hoods for ventilation and grounding to prevent static discharge. Skin contact requires immediate washing with soap and water, and barrier creams are recommended for prolonged handling .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment (>95% typical) . Structural confirmation requires FTIR (to identify tert-butoxy C-O stretching at ~1100 cm⁻¹) and NMR (¹H and ¹³C) for aromatic proton environments and substituent verification . Mass spectrometry (ESI-MS) can validate molecular weight (e.g., m/z 194.27 for [M+H]⁺).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported decomposition products under oxidative conditions?

- Answer : While no hazardous decomposition products are documented under standard conditions , oxidative stress tests (e.g., exposure to H₂O₂ or UV/O₃) should be conducted in controlled environments. GC-MS can identify volatile byproducts, while LC-QTOF-MS detects non-volatile residues. Compare results with computational predictions (e.g., DFT simulations of bond dissociation energies) to clarify degradation pathways .

Q. How can photocatalytic degradation of this compound be optimized for environmental remediation studies?

- Answer : Central composite design (CCD) experiments, as applied in similar phenol degradation studies, can optimize variables like catalyst load (TiO₂ or ZnO), UV intensity, and pH . ANOVA analysis of removal efficiency (e.g., Table 3 in ) identifies critical factors. Monitor intermediates via LC-MS and assess mineralization using TOC analysis.

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns on the aromatic ring, predicting regioselectivity in reactions like nitration or sulfonation . Molecular docking studies may also explore interactions with enzymes (e.g., cytochrome P450) for biodegradability assessments .

Q. How do steric and electronic effects of the tert-butoxy group influence the compound’s reactivity compared to analogs?

- Answer : The tert-butoxy group provides steric hindrance, reducing electrophilic substitution rates at the ortho position. Comparative studies with 4-methoxy or 4-ethylphenol derivatives (e.g., via Hammett σ⁺ values) quantify electronic effects. Kinetic experiments under identical conditions (solvent, catalyst) reveal differences in reaction rates and byproduct profiles .

Q. What in vitro toxicological profiles should be considered when designing biological studies?

- Answer : Prioritize OECD-compliant assays, such as the mammalian chromosome aberration test (e.g., CHO cells) under Good Laboratory Practice (GLP) conditions . Assess cytotoxicity via MTT assays and genotoxicity via comet assays. Compare results with structurally similar compounds (e.g., 4-tert-butylphenol) to identify structure-activity relationships .

Methodological Notes

- Data Contradictions : Address discrepancies (e.g., oxidative stability vs. incompatibility warnings) through controlled experiments and multi-technique validation .

- Comparative Analysis : Use 4-tert-butylphenol and 4-methylphenol as benchmarks for reactivity and toxicity studies .

- Safety Protocols : Follow REACH guidelines for waste disposal, particularly for phenolic byproducts, to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.